[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a useful research compound. Its molecular formula is C30H44NOPS and its molecular weight is 497.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand with potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. This compound's structure features a sulfinamide moiety, which is known for its role in biological activity, including enzyme inhibition and receptor modulation.
- Molecular Formula : C31H46NOPS
- Molecular Weight : 511.7 g/mol
- CAS Number : 2565792-29-0
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been noted for its potential as a muscarinic receptor antagonist, which can influence neurotransmission and has implications in treating conditions such as asthma and other respiratory diseases .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that modifications in the sulfinamide structure can enhance efficacy against various bacterial strains. For instance, compounds similar to this compound demonstrated significant antibacterial activity against MRSA, E. coli, and K. pneumoniae with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
COX Inhibition
Research has shown that sulfinamide derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The compound's analogs have been reported to possess IC50 values in the low micromolar range for COX-2 inhibition, suggesting promising therapeutic potential .
Compound | COX Inhibition (IC50 µM) | Selectivity Index |
---|---|---|
Celecoxib | 14.80 | 296 |
Indomethacin | 0.039 | 0.079 |
[S(R)] Compound | 10.32 | 93.81 |
Case Studies
- Study on Antimicrobial Efficacy : A series of derivatives based on sulfinamide structures were synthesized and tested against clinical isolates of MRSA and other pathogens. The most potent derivatives exhibited over 85% growth inhibition at concentrations lower than those toxic to human cells, indicating a favorable therapeutic index .
- COX Selectivity Evaluation : In a comparative study involving various sulfinamide compounds, the selectivity for COX-2 over COX-1 was significantly higher than that observed for traditional NSAIDs like indomethacin, suggesting that these compounds could provide safer alternatives for managing pain and inflammation .
Eigenschaften
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNAEVOBUSZGC-ANHUGMMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.